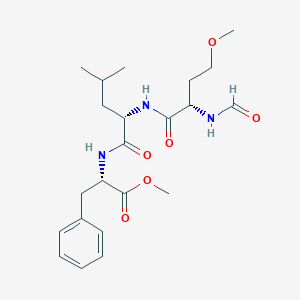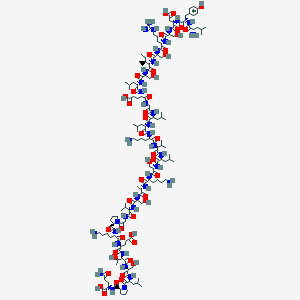
Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate consists of a benzene ring with two ester groups attached at the 1 and 2 positions . The benzene ring is substituted with deuterium atoms at the 3, 4, 5, and 6 positions . The InChI representation of the molecule is InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied. For instance, Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its bromination reaction with NBS in methanol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.26 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų .
Scientific Research Applications
Synthesis and Chemical Reactions
- Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has been used in the synthesis of various biazulenes and their derivatives via Ullmann-type coupling reactions (Morita & Takase, 1982).
- It is involved in solvent-free synthesis processes, such as the creation of triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds (Ghorbani‐Vaghei et al., 2015).
- This compound plays a role in solid-state proton spin relaxation studies, helping to understand the dynamics of molecular structures in substances like ethylbenzenes (Beckmann et al., 1991).
Molecular Structure and Properties
- Its derivatives are key in studying the crystal structure of compounds like 1,4-diethyl- and 1,2-diethylbenzene, providing insights into molecular interactions and arrangements (Yufit, 2013).
- The compound is also significant in the study of dihydropyridine structures and their cardiac activities, offering potential insights for medicinal chemistry (McKenna et al., 1988).
Material Science and Engineering
- In material science, this compound is used to explore the hydrogen sorption properties of metal-organic frameworks, aiding in the development of energy storage materials (Rowsell et al., 2004).
- It is involved in the synthesis of functionalized thiophene derivatives, which are important for developing electronic and photovoltaic materials (Lu et al., 2013).
Mechanism of Action
Target of Action
Diethyl Phthalate-d4, also known as Diethyl phthalate-3,4,5,6-d4 or Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a deuterated compound of Diethyl Phthalate . It primarily targets the endocrine system, affecting the apoptotic system in PC12 cells . Phthalates, including Diethyl Phthalate, are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Diethyl Phthalate-d4 interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This disruption can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The biodegradation of Diethyl Phthalate-d4 in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . There exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms, if the soil is also contaminated with methanol . This biodegradation has been observed in several soil bacteria .
Pharmacokinetics
It is known that phthalates, including diethyl phthalate, are absorbed, distributed, metabolized, and excreted in the body . The partitioning of phthalates among tissues is determined by various factors, including their physical and chemical attributes, which have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Result of Action
The action of Diethyl Phthalate-d4 results in the disruption of the endocrine system, affecting the apoptotic system in PC12 cells . The developed intermediates of the transesterification or demethylation, ethyl methyl phthalate and dimethyl phthalate, enhance the toxic effect and are able to disrupt the membrane of microorganisms .
Action Environment
Diethyl Phthalate-d4 may enter the environment in industrial waste waters, by evaporation into the air from disposal sites, directly from consumer products, from the burning of plastic products, and by leaking from landfills into soil or water including groundwater . In air, Diethyl Phthalate-d4 may break down into other products . Environmental factors such as the presence of other contaminants (e.g., methanol in soil) can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Diethyl Phthalate-d4 interacts with various enzymes and proteins, affecting their function and activity . For instance, it has been shown to inhibit the enzymatic activity of deoxyribonuclease I, an enzyme involved in DNA degradation . This interaction is primarily due to the binding of Diethyl Phthalate-d4 to amino groups in the enzyme’s amino acid residues, leading to structural deformation and decreased enzymatic activity .
Cellular Effects
Diethyl Phthalate-d4 has significant effects on various types of cells and cellular processes . It can disrupt the balance of the organism by interacting with hormone synthesis, transport, and metabolism, which can induce neurological disorders . It also alters the development and function of hormone-dependent structures within the nervous system . Furthermore, Diethyl Phthalate-d4 can affect gene expression and cellular metabolism, influencing cell function .
Molecular Mechanism
The molecular mechanism of Diethyl Phthalate-d4 involves several interactions at the molecular level. It induces multi-organ damage through mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disruption of cell function, and alteration of the expression and activity of important antioxidant enzymes .
Temporal Effects in Laboratory Settings
Over time, the effects of Diethyl Phthalate-d4 can change in laboratory settings. It has been observed that the inhibition rates of phthalates on deoxyribonuclease I enzymatic activity can reach up to 64% for Diethyl Phthalate-d4 . This indicates that the compound’s stability, degradation, and long-term effects on cellular function can vary significantly over time .
Dosage Effects in Animal Models
In animal models, the effects of Diethyl Phthalate-d4 can vary with different dosages . At high doses, it has been observed to cause mild dermal acanthosis in rats .
Metabolic Pathways
Diethyl Phthalate-d4 is involved in various metabolic pathways. It is metabolized through hydrolytic reactions, with the primary metabolite being monoethyl phthalate . This metabolite is then further metabolized to phthalic acid .
properties
IUPAC Name |
diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584031 | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93952-12-6 | |
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



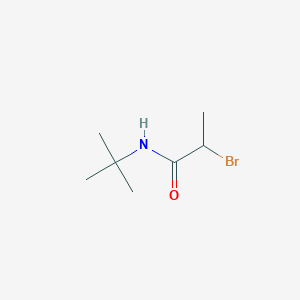

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
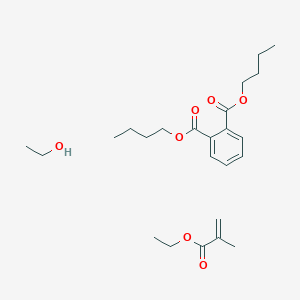

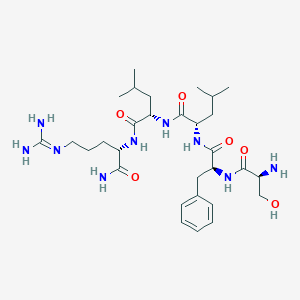
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)


